BX471 hydrochloride, also known as ZK-811752 hydrochloride, is a potent, selective non-peptide CCR1 antagonist . It has a Ki of 1 nM for human CCR1 and exhibits 250-fold selectivity for CCR1 over CCR2, CCR5, and CXCR4 .
The molecular formula of BX471 hydrochloride is C21H25Cl2FN4O3 . It has a molecular weight of 471.3 g/mol . The InChI key is XQYASZNUFDVMFH-CQSZACIVSA-N .
BX471 hydrochloride is primarily synthesized in laboratory settings, often derived from piperazine-based precursors. Its classification falls under the category of small molecule pharmaceuticals, specifically targeting various receptors in biological systems. The compound is notable for its interactions with neurotransmitter systems, which may contribute to its pharmacological effects.
The synthesis of BX471 hydrochloride involves several steps, typically starting from readily available piperazine derivatives. Common methodologies include:
The synthesis process can be monitored using various analytical techniques:
BX471 hydrochloride has a distinct molecular structure characterized by a piperazine ring. The molecular formula can be represented as , where x, y, and z denote the specific number of carbon, hydrogen, and nitrogen atoms, respectively.
BX471 hydrochloride can participate in various chemical reactions typical of piperazine derivatives:
These reactions are crucial for modifying the compound’s properties to enhance efficacy or reduce side effects.
The mechanism of action for BX471 hydrochloride involves its interaction with specific receptors in the central nervous system. Preliminary studies suggest that it may act as an antagonist at certain neurotransmitter receptors, particularly those associated with serotonin or dopamine pathways.
BX471 hydrochloride exhibits several notable physical properties:
Key chemical properties include:
BX471 hydrochloride has potential applications across various fields:
BX471 hydrochloride (chemical name: R-N-[5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-2-oxoethoxy]phenyl]urea hydrochloric acid) is a potent non-peptide antagonist of the C-C chemokine receptor type 1 (CCR1). It competitively displaces endogenous CCR1 ligands, including macrophage inflammatory protein-1α (MIP-1α/CCL3), regulated on activation, normal T-cell expressed and secreted (RANTES/CCL5), and monocyte chemotactic protein-3 (MCP-3/CCL7). Binding studies reveal sub-nanomolar to low-nanomolar affinity, with a consistent Ki value of 1 nM for MIP-1α, 2.8 nM for RANTES, and 5.5 nM for MCP-3 [1] [2] [9]. This high affinity is attributed to BX471’s interaction with key residues in CCR1’s transmembrane domains: Tyr-113 and Tyr-114 (transmembrane domain 3) and Ile-259 (transmembrane domain 6), as validated by site-directed mutagenesis studies [7]. The compound achieves complete inhibition of chemokine binding at concentrations ≤10 nM, preventing receptor activation and downstream signaling [1] [9].
Table 1: Binding Affinity (Ki) of BX471 for CCR1 Ligands
Ligand | Ki (nM) | Experimental System |
---|---|---|
MIP-1α (CCL3) | 1.0 | Human CCR1 in THP-1 cells |
RANTES (CCL5) | 2.8 | Human CCR1 in THP-1 cells |
MCP-3 (CCL7) | 5.5 | Human CCR1 in THP-1 cells |
BX471 exhibits exceptional selectivity for CCR1 over related chemokine receptors and other G-protein-coupled receptors (GPCRs). It demonstrates >250-fold selectivity for CCR1 versus CCR2, CCR5, and CXCR4, with Ki values exceeding 250 nM for these off-target receptors [2] [9]. In broad-scale profiling against 28 distinct GPCRs—including serotonin, dopamine, and adrenergic receptors—BX471 maintained >10,000-fold selectivity for CCR1, showing no significant binding (Ki >10 µM) at any off-target receptor [1] [3]. This selectivity profile is critical for minimizing unintended immunological effects and underscores CCR1-specific mechanisms in disease models. Structural analyses attribute this specificity to BX471’s unique interaction with CCR1’s hydrophobic pocket, which is absent in other chemokine receptors [7].
Table 2: Selectivity Profile of BX471
Receptor | Ki (nM) | Selectivity Ratio (vs. CCR1) |
---|---|---|
CCR1 | 1.0 | 1 (Reference) |
CCR2 | >1,000 | >1,000-fold |
CCR5 | >1,000 | >1,000-fold |
CXCR4 | >1,000 | >1,000-fold |
Other GPCRs | >10,000 | >10,000-fold |
BX471 hydrochloride potently inhibits CCR1-dependent intracellular calcium ([Ca²⁺]i) flux, a primary signaling pathway triggered by chemokine binding. In human THP-1 monocytes, BX471 suppresses MIP-1α-induced [Ca²⁺]i mobilization with an IC₅₀ of 1.5–18 nM, depending on assay conditions [2] [9]. This inhibition is rapid (onset <30 seconds) and sustained, preventing downstream activation of calcium-dependent kinases like protein kinase C (PKC). Notably, species-specific differences exist: While human CCR1 shows high sensitivity (IC₅₀ = 5.8 ± 1 nM), mouse CCR1 requires higher concentrations (IC₅₀ = 198 ± 7 nM) due to sequence variations in the ligand-binding pocket [2] [7]. The blockade of calcium flux directly correlates with disrupted Gαi-protein coupling, confirmed by assays showing abolished GTPγS binding to CCR1 in BX471-treated cells [1] [6].
BX471 hydrochloride effectively blocks CCR1-mediated leukocyte adhesion and migration by targeting integrin activation and chemotaxis. At concentrations ≥100 nM, it:
Mechanistically, BX471 disrupts the chemokine-induced activation of integrins (LFA-1, VLA-4) by blocking CCR1-dependent "inside-out" signaling. This prevents cytoskeletal reorganization and the formation of adhesion complexes critical for leukocyte migration [5] [6].
Table 3: Functional Antagonism of BX471 in Cellular Assays
Functional Response | IC₅₀/Effective Concentration | Cell Type/Model |
---|---|---|
Ca²⁺ Mobilization (MIP-1α) | 5.8 ± 1 nM | Human THP-1 monocytes |
Monocyte Chemotaxis (MIP-1α) | 1.5 nM | Human THP-1 monocytes |
T-cell Adhesion (RANTES) | 100–1,000 nM | Human T-cells |
CD11b Expression (MIP-1α) | 90% inhibition at 100 nM | Human peripheral monocytes |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7